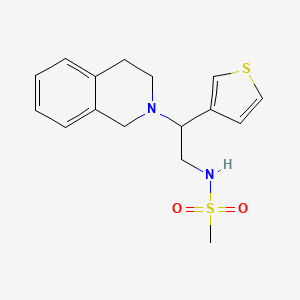

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-22(19,20)17-10-16(15-7-9-21-12-15)18-8-6-13-4-2-3-5-14(13)11-18/h2-5,7,9,12,16-17H,6,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXKYTGUWPGUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC=C1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Introduction of the thiophene ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling to attach the thiophene ring to the dihydroisoquinoline core.

Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is being investigated for its pharmacological properties:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders.

- Receptor Modulation : It has shown potential in modulating receptor activities which could influence various physiological processes.

Material Science

The unique structural features of this compound lend themselves to applications in material science:

- Conductive Polymers : The presence of the thiophene ring suggests potential applications in developing conductive polymers, which are essential for electronic devices.

- Catalysis : Its structural characteristics may enable it to serve as a catalyst or catalyst support in various chemical reactions.

Case Study 1: Pharmacological Activity

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific kinases involved in cancer progression. The results indicated significant inhibition rates compared to control compounds, suggesting its potential as an anticancer agent .

Case Study 2: Material Development

Research conducted at a leading university demonstrated the use of this compound in synthesizing novel conductive polymers. The study reported that polymers derived from this compound exhibited enhanced electrical conductivity and thermal stability .

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

- Structural Differences : This analog introduces a 4-chlorophenyl group to the methanesulfonamide nitrogen, increasing molecular weight and lipophilicity.

- Functional Implications: The chlorine atom may enhance binding affinity to hydrophobic pockets in target proteins (e.g., receptors or enzymes). However, it could reduce solubility compared to the parent compound.

GF120918 and XR9576

- GF120918: Features a 6,7-dimethoxy-dihydroisoquinoline core linked to a 9,10-dihydroacridine group. This extended aromatic system likely improves P-glycoprotein (P-gp) inhibition, a property critical for reversing multidrug resistance in cancer therapy.

- XR9576: Incorporates a quinoline carboxamide group, which may enhance ATPase inhibition and P-gp binding.

- Key Contrast : The target compound’s simpler structure (lacking polyaromatic systems) may favor better solubility and metabolic stability, albeit at the cost of reduced P-gp affinity.

Orexin Receptor Ligands (e.g., (R)-2-([S]-6,7-Dimethoxy-1-(2-[6-(trifluoromethyl)pyridin-3-yl]ethyl)-3,4-dihydroisoquinolin-2[1H]-yl)-N-methyl-2-phenylacetamide)

- Structural Differences : These ligands include trifluoromethylpyridine or triazolyl groups, optimizing selectivity for orexin receptors (OX1R/OX2R). The target compound lacks these substituents, suggesting divergent therapeutic targets.

- Functional Implications : Orexin ligands prioritize CNS penetration and receptor subtype selectivity, achieved via fluorinated and heterocyclic groups. The target compound’s thiophene and methanesulfonamide groups may instead favor peripheral targets or enzyme modulation .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structural Differences: While sharing a sulfonylurea/sulfonamide backbone, these agrochemicals feature triazine or pyrimidine rings instead of dihydroisoquinoline.

- Functional Contrast: The target compound’s dihydroisoquinoline-thiophene scaffold is more aligned with pharmaceutical applications (e.g., receptor modulation), whereas sulfonylurea herbicides inhibit plant acetolactate synthase .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability : The methanesulfonamide group likely reduces cytochrome P450-mediated metabolism compared to methyl ester derivatives (e.g., sulfonylurea herbicides) .

- Therapeutic Potential: Structural simplicity may position the compound as a lead for further optimization, particularly in CNS disorders where balanced solubility and lipophilicity are critical.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 426.6 g/mol. Its structure includes a 3,4-dihydroisoquinoline moiety linked to a thiophene ring via an ethyl chain and a methanesulfonamide group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.6 g/mol |

| CAS Number | 954672-15-2 |

Antifungal Properties

Research has indicated that compounds similar to this compound exhibit significant antifungal activity. A study evaluated various derivatives against seven phytopathogenic fungi using the mycelial growth rate method. The results demonstrated that many compounds showed effective antifungal properties at concentrations as low as 50 μg/mL, with some exhibiting EC₅₀ values ranging from 8.88 to 19.88 µg/mL .

Structure-Activity Relationship (SAR) : The antifungal activity was found to be highly dependent on the substituents on the phenyl ring and their positions. Compounds with specific halogen substitutions showed enhanced activity compared to others .

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors within fungal cells. This interaction can inhibit critical biochemical pathways necessary for fungal growth and reproduction.

Other Biological Activities

Apart from antifungal properties, compounds within this class have been investigated for other pharmacological activities:

- Enzyme Inhibition : These compounds are being explored as potential inhibitors of monoamine oxidases (MAOs), which are important targets in treating neurological disorders .

- Antimicrobial Effects : Preliminary studies suggest that these compounds may also possess broad-spectrum antimicrobial properties, making them candidates for further development in treating infections caused by resistant bacteria.

Case Study 1: Antifungal Efficacy

In a comparative study involving several derivatives of the compound, it was shown that certain modifications led to increased efficacy against Fusarium oxysporum. The best-performing compound exhibited over 90% inhibition at concentrations significantly lower than traditional antifungals .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with MAOs. The results indicated that select derivatives could inhibit MAO-B selectively, suggesting potential applications in treating Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide?

- The compound can be synthesized via multi-step protocols involving nucleophilic substitution and sulfonamide formation. For example, methanesulfonyl chloride may react with a dihydroisoquinoline-thiophene intermediate under anhydrous conditions. Purification steps (e.g., column chromatography, recrystallization) are critical to isolate the final product. Similar synthetic strategies for structurally related compounds highlight the use of trifluoromethanesulfonyl chloride in analogous reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry and functional groups. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemical ambiguities, as demonstrated for thiophene-containing analogs in crystallographic studies . High-performance liquid chromatography (HPLC) with UV/Vis or MS detection ensures purity (>95%) .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

- The dihydroisoquinoline and thiophene moieties suggest potential central nervous system (CNS) targets, such as orexin receptors. Precedents from structurally similar compounds (e.g., orexin receptor agonists) recommend functional assays in CHO-K1 cells transfected with human orexin receptors to evaluate binding affinity and efficacy .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict binding modes with target receptors?

- Use the Glide docking algorithm (Schrödinger Suite) with OPLS-AA force fields to account for ligand flexibility and receptor rigidity. Energy grids should incorporate van der Waals and electrostatic potentials. Post-docking refinement via Monte Carlo sampling improves pose accuracy, as validated in studies achieving <1 Å RMSD deviations in ligand-receptor complexes .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Contradictions may arise from methodological variability (e.g., assay conditions, receptor isoforms). Conduct meta-analyses comparing datasets across cell lines (e.g., CHO-K1 vs. HEK293) or species (human vs. rodent receptors). Longitudinal studies, as applied in resolving presenteeism paradoxes, can clarify time-dependent effects (e.g., acute vs. chronic exposure) .

Q. What strategies enhance binding affinity and selectivity for CNS targets?

- Modify the thiophene or methanesulfonamide substituents to optimize steric and electronic interactions. Free energy perturbation (FEP) calculations predict substituent effects on binding. Validate predictions via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) .

Q. How does tautomerism in intermediates affect synthesis and characterization?

- Thione-thiol tautomerism in intermediates (e.g., thiophene derivatives) necessitates controlled reaction conditions (pH, temperature). Stabilize reactive tautomers using aprotic solvents (e.g., chloroform) and characterize dominant forms via FT-IR and NMR. This approach is validated in quinoxaline-thione syntheses .

Methodological Considerations

- Data Interpretation : Cross-validate computational predictions (docking, FEP) with experimental assays (e.g., radioligand displacement, calcium flux).

- Experimental Design : Use longitudinal or cross-lagged panel designs to disentangle cause-effect relationships in pharmacological studies .

- Quality Control : Adhere to USP guidelines for impurity profiling, especially for sulfonamide-related byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.